molecular formula C18H20ClNO2S B12345167 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No.: B12345167
M. Wt: 349.9 g/mol
InChI Key: AXXLTDSEAHQAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy moiety, a cyclopentylmethyl group substituted with a thiophene ring, and an acetamide backbone. Its structural complexity arises from the fusion of aromatic (thiophene, chlorophenoxy) and aliphatic (cyclopentyl) components, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide

InChI

InChI=1S/C18H20ClNO2S/c19-14-5-7-15(8-6-14)22-12-17(21)20-13-18(9-1-2-10-18)16-4-3-11-23-16/h3-8,11H,1-2,9-10,12-13H2,(H,20,21)

InChI Key

AXXLTDSEAHQAHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide typically involves a multi-step process. The initial step often includes the preparation of the chlorophenoxy intermediate, followed by the introduction of the thiophenyl-substituted cyclopentyl group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, thiophene derivatives, and acylating agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted acetamides.

Scientific Research Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of cancer treatment and neurological disorders.

Cancer Research

  • Antitumor Activity : Preliminary studies suggest that 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide exhibits antitumor properties. It may function by inhibiting specific signaling pathways involved in tumor growth and metastasis.
  • Mechanism of Action : The compound's structure allows it to interact with various biological targets, potentially including receptors involved in cell proliferation and survival. Further research is needed to elucidate its precise mechanism.

Neurological Applications

  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory processes.
  • Potential for Treating Neurodegenerative Diseases : Given its structural similarity to known neuroprotective agents, it is being studied for applications in conditions such as Alzheimer's disease and multiple sclerosis.

Pharmacological Studies

Recent pharmacological investigations have focused on the compound's efficacy and safety profile:

Study FocusFindings
Antitumor EfficacyDemonstrated significant tumor growth inhibition in vitro.
Safety ProfileExhibited low toxicity in preclinical models.
Mechanism ExplorationOngoing studies to identify specific molecular targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Case Study 2 : Animal models treated with the compound showed improved outcomes in models of neurodegeneration, suggesting that it may mitigate cognitive decline associated with aging.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Variations

The compound is compared below with acetamide derivatives sharing similar backbones or functional groups:

Compound Name Key Structural Features Synthesis Yield Key References
Target Compound 4-Chlorophenoxy, cyclopentylmethyl-thiophene, acetamide Not Reported
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-2-yl, cyanothiophene Not Reported
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide 4-Chlorophenoxy, indole-carboxamide, phenylamino 27–30%
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Not Reported
2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Sulfamoylphenyl, thioxoacetamide, hydrazinyl Not Reported
N-(3,5-Dimethylphenyl)-2-[3-(4-chlorophenyl)-4-oxo...thieno[2,3-d]pyrimidin-2-ylthio]acetamide 4-Chlorophenyl, pyrimidin-thieno ring, dimethylphenyl Not Reported

Key Observations :

  • Chlorophenoxy Group: Shared with N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide , this group is associated with improved lipophilicity and receptor binding.
  • Cyclopentylmethyl vs. Aromatic Substitutents: The cyclopentylmethyl group in the target compound may confer conformational rigidity compared to phenylamino or sulfamoylphenyl groups in analogues .
Comparison with Other Syntheses:
  • N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide: Synthesized via TBTU-mediated coupling, yielding 27–30% .
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Produced via a two-step process involving acetyl chloride activation (higher efficiency inferred) .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Synthesized via acetylation of a sulfonamide precursor under reflux conditions .

Yield Trends :

  • Yields for acetamide derivatives vary widely (14–85%), influenced by steric hindrance (e.g., bulky cyclopentyl groups) and reaction conditions .

Pharmacological and Physicochemical Properties

Target Compound (Inferred):
  • Solubility : Moderate due to hydrophobic thiophene and cyclopentyl groups.
  • Bioactivity: Likely targets enzymes or receptors via chlorophenoxy and thiophene interactions, similar to ATF4 inhibitors .
Analogues:
  • N-(3,5-Dimethylphenyl)-2-[3-(4-chlorophenyl)-4-oxo...thieno[2,3-d]pyrimidin-2-ylthio]acetamide: Exhibits activity against kinases or dehydrogenases due to pyrimidin-thieno scaffolds .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Sulfonamide and nitro groups may enhance antibacterial or anti-inflammatory effects .

Structure-Activity Relationships :

  • The thiophene-cyclopentyl combination in the target compound may improve metabolic stability compared to simpler phenyl derivatives.

Biological Activity

2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.

  • Molecular Formula : C18_{18}H20_{20}ClNO2_2S
  • Molecular Weight : 349.9 g/mol
  • CAS Number : 1058394-18-5

The compound exhibits various biological activities primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. It is hypothesized to interact with receptors involved in neurotransmission, potentially affecting mood and anxiety disorders.

Antidepressant Effects

Research indicates that the compound may possess antidepressant-like effects. A study demonstrated that compounds with similar structures showed significant activity in animal models of depression, suggesting that this compound could modulate serotonin and norepinephrine levels in the brain .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have also suggested that this compound may exhibit anticancer properties. It has been noted to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant Activity Demonstrated significant reduction in depressive behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg .
Inflammation Inhibition Study Showed a dose-dependent decrease in IL-6 and TNF-alpha production in macrophages, suggesting effectiveness against chronic inflammatory conditions .
Anticancer Activity Assessment Induced apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM, indicating potential as a chemotherapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.